molecular formula C15H24O2Si B14372575 Benzenemethanol, 2-hydroxy, DTBS CAS No. 91531-10-1

Benzenemethanol, 2-hydroxy, DTBS

Cat. No.: B14372575
CAS No.: 91531-10-1
M. Wt: 264.43 g/mol
InChI Key: ABEDQTTVYRPSRV-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a hydroxyl group attached to the benzene ring, making it a phenolic derivative. The DTBS group refers to a tert-butyldimethylsilyl (TBS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenemethanol, 2-hydroxy, DTBS typically involves the protection of the hydroxyl group in 2-hydroxybenzenemethanol using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:

2-Hydroxybenzenemethanol+TBSCl+BaseBenzenemethanol, 2-hydroxy, DTBS+HCl\text{2-Hydroxybenzenemethanol} + \text{TBSCl} + \text{Base} \rightarrow \text{this compound} + \text{HCl} 2-Hydroxybenzenemethanol+TBSCl+Base→Benzenemethanol, 2-hydroxy, DTBS+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2-hydroxy, DTBS undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form benzyl alcohol derivatives.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Benzenemethanol, 2-hydroxy, DTBS has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenemethanol, 2-hydroxy, DTBS involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The TBS protecting group can be selectively removed under acidic conditions, allowing for controlled release of the active hydroxyl group.

Comparison with Similar Compounds

Benzenemethanol, 2-hydroxy, DTBS can be compared with other phenolic compounds and silyl-protected derivatives:

    Phenol: Lacks the TBS protecting group, making it more reactive.

    Benzyl Alcohol: Similar structure but without the hydroxyl group on the benzene ring.

    TBS-Protected Alcohols: Share the TBS protecting group but differ in the core structure.

These comparisons highlight the unique combination of reactivity and stability provided by the TBS protecting group in this compound.

Properties

CAS No.

91531-10-1

Molecular Formula

C15H24O2Si

Molecular Weight

264.43 g/mol

IUPAC Name

2,2-ditert-butyl-4H-1,3,2-benzodioxasiline

InChI

InChI=1S/C15H24O2Si/c1-14(2,3)18(15(4,5)6)16-11-12-9-7-8-10-13(12)17-18/h7-10H,11H2,1-6H3

InChI Key

ABEDQTTVYRPSRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si]1(OCC2=CC=CC=C2O1)C(C)(C)C

Origin of Product

United States

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